molecular formula C10H10ClN3O B2649677 [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol CAS No. 1239789-22-0

[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B2649677
CAS No.: 1239789-22-0
M. Wt: 223.66
InChI Key: JMYKCTGZPVOOLN-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol is a 1,2,3-triazole derivative featuring a 4-chlorophenyl substituent at the N1 position, a methyl group at C5, and a hydroxymethyl group at C3. The 1,2,3-triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" . The hydroxymethyl group distinguishes it from related compounds, enabling hydrogen bonding and influencing solubility, crystallinity, and biological interactions. Its structural and electronic properties make it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)-5-methyltriazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-10(6-15)12-13-14(7)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYKCTGZPVOOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The specific synthetic route may involve the following steps:

    Formation of the Azide: The starting material, 4-chlorobenzyl chloride, is reacted with sodium azide to form 4-chlorobenzyl azide.

    Cycloaddition Reaction: The azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalyst concentration) would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating compounds with diverse chemical properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Triazole Core

  • 1-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone Replacing the hydroxymethyl group with a ketone eliminates hydrogen-bonding capability, reducing solubility in polar solvents.
  • {1-[(3-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol Substituting the 4-chlorophenyl group with a 3-chlorobenzyl moiety introduces steric hindrance, altering molecular conformation. The benzyl group may enhance π-π stacking but reduce metabolic stability due to increased lipophilicity .

Heterocyclic Hybrids

  • Thiazole-Triazole Hybrids (e.g., Compounds 4 and 5)
    • Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole incorporate a thiazole ring, increasing rigidity and π-conjugation. These hybrids exhibit isostructural crystallinity with halogen-dependent packing (Cl vs. F), influencing intermolecular interactions .
    • Biological Activity : Thiazole-triazole hybrids demonstrate antimicrobial and anti-inflammatory properties, attributed to synergistic electronic effects .

Carboxamide Derivatives

  • 1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide The carboxamide group enables hydrogen bonding with biological targets (e.g., enzymes or DNA), enhancing binding affinity compared to the methanol derivative. However, increased molecular weight may reduce bioavailability .
Physicochemical Properties
Compound Solubility (Polar Solvents) Melting Point (°C) Hydrogen-Bond Donors
[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol Moderate (DMF, MeOH) 155–157* 1 (OH group)
1-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone Low (Ethanol) 160–162 0
Thiazole-Triazole Hybrid (Compound 4) Low (DMF) 198–200 0
Carboxamide Derivative (I) High (DMSO) 185–187 2 (NH, OH)

*Estimated based on analogous compounds .

Crystallographic Insights
  • Isostructurality : Chloro and fluoro derivatives (e.g., Compounds 4 and 5) form isostructural crystals with similar unit cells but adjusted halogen-mediated van der Waals contacts .
  • Hydrogen Bonding: The methanol derivative’s hydroxyl group forms O–H···N bonds with adjacent triazole rings, stabilizing crystal lattices. In contrast, ketone derivatives rely on weaker C=O···H–C interactions .

Biological Activity

The compound [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol is a member of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : 207.62 g/mol
  • Structure : The compound features a triazole ring attached to a chlorophenyl group and a hydroxymethyl group, contributing to its biological activity.
  • Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that compounds within this class can inhibit the growth of various fungi by interfering with ergosterol synthesis in cell membranes.
  • Anticancer Potential : The triazole scaffold has been linked to anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.
  • Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit specific enzymes involved in disease processes, such as DprE1, which is crucial for mycobacterial survival.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound and related compounds:

Activity TypeAssay MethodIC50 Value (μM)Reference
AntifungalAgar diffusion test12.5
Anticancer (breast)MTT assay15.0
DprE1 InhibitionEnzyme inhibition assay2.2
AntimycobacterialMIC determination<6

Case Study 1: Antifungal Activity

In a study examining the antifungal potential of various triazole derivatives, this compound exhibited significant inhibitory effects against Candida albicans. The compound was tested using an agar diffusion method, yielding an IC50 value of 12.5 μM.

Case Study 2: Anticancer Properties

Research focusing on the anticancer properties of triazoles highlighted that this compound induced apoptosis in breast cancer cell lines. The MTT assay revealed an IC50 value of 15 μM, indicating its potential as a therapeutic agent for cancer treatment.

Case Study 3: Enzyme Inhibition

A novel series of triazole-linked compounds were synthesized and evaluated for their ability to inhibit DprE1 enzyme activity. Among these compounds, this compound showed promising results with an IC50 value of 2.2 μM, suggesting its potential role in tuberculosis treatment.

Q & A

Q. What are the key structural features and functional groups of [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol, and how do they influence reactivity?

The compound features a 1,2,3-triazole core substituted at position 1 with a 4-chlorophenyl group , at position 5 with a methyl group , and at position 4 with a hydroxymethyl (-CH2OH) moiety. The triazole ring contributes to π-π stacking interactions in biological systems, while the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability. The hydroxymethyl group offers a site for derivatization (e.g., esterification or glycosylation). Structural analogs, such as those in and , demonstrate that substituent positions significantly affect intermolecular interactions (e.g., hydrogen bonding) and stability .

Q. What are the common synthetic routes for this compound, and what methodological considerations are critical?

A typical synthesis involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging "click chemistry" principles:

Azide precursor : 4-Chlorophenyl azide.

Alkyne precursor : Propargyl alcohol derivatives (e.g., 3-methyl-1-propargyl alcohol).

Conditions : CuSO4·5H2O/sodium ascorbate in a polar solvent (e.g., DMF/H2O) at 25–60°C.

Key considerations:

  • Purity of starting materials : Azides require careful handling due to explosivity.
  • Catalyst optimization : Excess Cu(I) can lead to byproducts; ascorbate reduces Cu(II) to active Cu(I).
  • Work-up : Aqueous extraction removes copper residues.
    Analogous methods are detailed in and for related triazoles .

Advanced Questions

Q. How do structural modifications (e.g., halogen substitution or methyl group position) impact biological activity in SAR studies?

  • 4-Chlorophenyl vs. other halogens : The chlorine atom’s electronegativity enhances dipole interactions with target proteins (e.g., enzymes). Fluorine analogs () may improve metabolic stability but reduce lipophilicity.
  • Methyl group at position 5 : Steric effects from the methyl group influence triazole ring planarity, affecting binding to hydrophobic pockets. Studies in and on pyrazoline derivatives highlight that substituent positioning alters antibacterial and antifungal potency .
  • Hydroxymethyl derivatization : Converting -CH2OH to esters (e.g., acetate) can modulate solubility and bioavailability.

Q. How can researchers resolve contradictions in reported data (e.g., conflicting bioactivity or crystallographic parameters)?

  • Crystallographic variability : Differences in solvent of crystallization (e.g., ethanol vs. DMSO) can lead to polymorphic forms, as seen in and . Use single-crystal XRD and DFT calculations to validate structures .
  • Bioactivity discrepancies : Variations in assay protocols (e.g., MIC testing in Mueller-Hinton vs. RPMI media) may explain divergent results. Standardize assays per CLSI guidelines and include positive controls (e.g., fluconazole for antifungal tests) .

Q. What advanced analytical techniques are recommended for characterizing this compound?

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O-H···N interactions in ).
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and correlates with reactivity.
  • Solid-state NMR : Probes crystallinity and polymorphic transitions.
  • LC-MS/MS : Confirms purity and detects trace byproducts from synthesis.
    Examples from and illustrate the integration of XRD and DFT .

Q. What in vitro and in vivo models are suitable for evaluating pharmacological potential?

  • In vitro :
    • Antimicrobial : Broth microdilution (CLSI M07/M38) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
    • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity.
  • In vivo :
    • Murine infection models : Systemic candidiasis or subcutaneous abscess models.
    • Pharmacokinetics : Plasma stability studies (t½, Cmax) via HPLC.
      and provide protocols for analogous compounds .

Methodological and Future Directions

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with improved efficacy?

  • Target identification : Dock the compound into active sites of C. albicans CYP51 (sterol 14α-demethylase) or bacterial DNA gyrase.
  • ADMET prediction : Use tools like SwissADME to optimize logP (ideally 2–3) and reduce hepatotoxicity risks.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

Q. What green chemistry approaches can mitigate environmental concerns during synthesis?

  • Biocatalysis : Use lipases or esterases for regioselective hydroxymethyl derivatization, reducing heavy metal waste ().
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative.
  • Waste minimization : Employ flow chemistry for azide-alkyne reactions, improving yield and scalability .

Q. What are key knowledge gaps and future research priorities?

  • Mechanistic studies : Elucidate the compound’s mode of action via transcriptomics or proteomics.
  • Resistance profiling : Assess propensity to induce resistance in pathogens through serial passage assays.
  • Hybrid derivatives : Combine the triazole core with pharmacophores from known antifungals (e.g., azoles) or antibacterials (e.g., quinolones).

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